5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of microwave technique as a new and robust approach . A mixture of 5-(4-bromophenyl)-2,4-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine and N-methyl piperazine was refluxed in ethanol for 2 hours .Molecular Structure Analysis
The molecular formula of 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is C7H4BrCl2N3 . The average mass is 280.937 Da and the monoisotopic mass is 278.896545 Da .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrrolopyrimidine Nucleosides : A study by Hinshaw et al. (1969) involved synthesizing 5-bromo-4-chloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d] pyrimidine, a derivative of 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, which was used to study nucleophilic displacement reactions and their biochemical significance (Hinshaw, Gerster, Robins, & Townsend, 1969).
Formation of Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives : Rahimizadeh et al. (2007) reported synthesizing 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine from 5-bromo-2,4-dichloro-6-methylpyrimidine, which led to the creation of 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Synthesis of Pyrrolo[2,3-d]pyrimidine Nucleoside Analogs : A study by Swayze et al. (1992) involved synthesizing various pyrrolo[2,3-d]pyrimidine derivatives related to nucleoside antibiotics, indicating the compound's role in creating analogs with potential biological activity (Swayze, Shannon, Buckheit, Wotring, Drach, & Townsend, 1992).
Efficient Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives : Wang et al. (2017) described a green and simple method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine, showcasing its application in creating environmentally friendly synthetic routes (Wang, Zheng, Kong, Zhang, Chen, & Wang, 2017).
Synthesis of Azo Compounds Based on Pyrimido[4,5-e][1,3,4]thiadiazine : Nikpour et al. (2012) developed new 5-bromo-2,4-dichloro-6-alkylpyrimidines leading to the formation of 5-alkyl-7-chloro-3-phenylazo-1-phenyl-1H-pyrimido[4,5-e][1,3,4] thiadiazines, indicating the compound's role in novel azo compound synthesis (Nikpour, Zarinabadi, & Saberi, 2012).
Modular Synthesis of Pyrrolo[2,3-d]pyrimidines : Voronkov et al. (2006) described a modular approach to synthesize various pyrrolo[2,3-d]pyrimidines starting from 5-bromo-2,4-dichloropyrrolo[2,3-d]pyrimidine, underlining its utility in a versatile and efficient synthesis process (Voronkov, Gu, Baugh, & Becker, 2006).
Investigation of Regioselectivity in Reactions : Doulah et al. (2014) explored the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, shedding light on the compound's reactivity and applications in detailed chemical analysis (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).
properties
IUPAC Name |
5-bromo-2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2N3/c1-13-2-3(8)4-5(9)11-7(10)12-6(4)13/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCFRPAZUPZLCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=C(N=C2Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732489 | |
Record name | 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1131992-13-6 | |
Record name | 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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